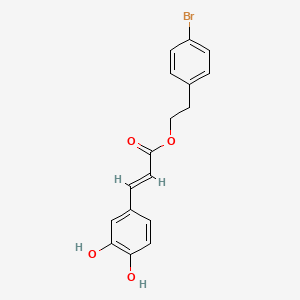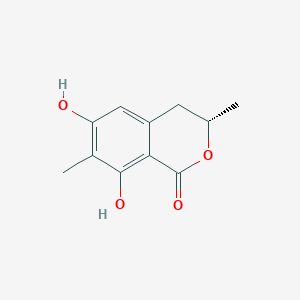
(3r,6r)-3-Benzyl-6-isopropyl-4-methylmorpholine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lateritin, also known as Bassiatin, is a compound isolated from the mycelial cake of the fungus Gibberella lateritium. It is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and a platelet aggregation inhibitor. The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol .
Vorbereitungsmethoden
Lateritin is typically isolated from the mycelial cake of Gibberella lateritium. The isolation process involves culturing the fungus under specific conditions to produce the compound. The mycelial cake is then subjected to extraction and purification processes to isolate Lateritin .
For industrial production, the fungus is grown in large-scale fermentation tanks. The fermentation broth is then processed to extract and purify Lateritin. The exact synthetic routes and reaction conditions for the industrial production of Lateritin are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Lateritin undergoes various chemical reactions, including:
Oxidation: Lateritin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Lateritin can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lateritin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACAT inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential use in treating cardiovascular diseases.
Medicine: Explored for its anticancer properties, as it inhibits the growth of human cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals targeting cholesterol metabolism and platelet aggregation
Wirkmechanismus
Lateritin exerts its effects by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. By inhibiting ACAT, Lateritin prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells. This mechanism is particularly useful in studying cholesterol-related diseases and developing treatments for hypercholesterolemia and atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Lateritin is unique due to its dual role as an ACAT inhibitor and a platelet aggregation inhibitor. Similar compounds include:
Eldacimibe: Another ACAT inhibitor used in the study of atherosclerosis and hypercholesterolemia.
Avasimibe: An orally bioavailable ACAT inhibitor that prevents cholesterol deposition in the arterial wall.
Eflucimibe: An ACAT inhibitor used for treating cardiovascular diseases and metabolic disorders
These compounds share similar mechanisms of action but differ in their specific applications and efficacy. Lateritin’s unique combination of ACAT inhibition and platelet aggregation inhibition makes it a valuable compound for research and therapeutic development.
Eigenschaften
CAS-Nummer |
172721-98-1 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(3R,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
YOKBTBNVNCFOBF-CHWSQXEVSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)N([C@@H](C(=O)O1)CC2=CC=CC=C2)C |
Kanonische SMILES |
CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



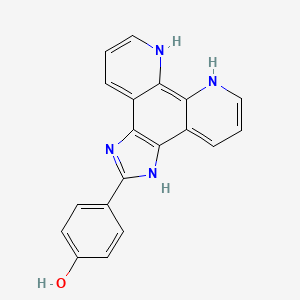
![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)

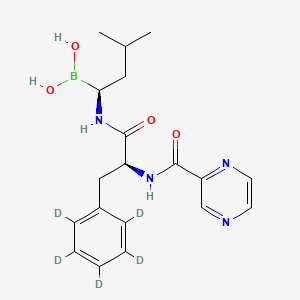
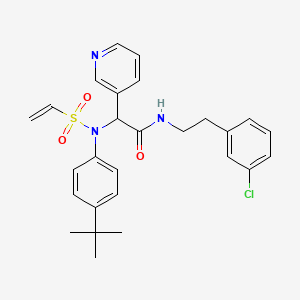
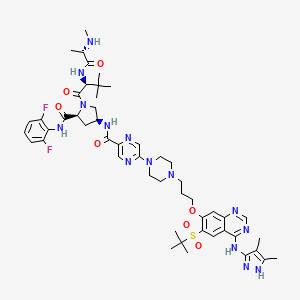

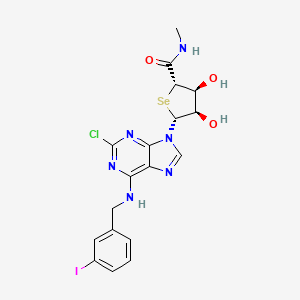

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

